4-Chloro-6-methoxy-5-nitropyrimidine
Overview
Description
4-Chloro-6-methoxy-5-nitropyrimidine is a chemical compound with the molecular formula C5H4ClN3O3
Scientific Research Applications
Synthesis of Nitropyrimidines and Their Derivatives
4-Chloro-6-methoxy-5-nitropyrimidine serves as a precursor in the synthesis of various nitropyrimidines and their derivatives, crucial for developing antileukemic agents and other medicinal compounds. For example, it has been utilized in the synthesis of 6-mercaptopurine 7-N-oxide and 6-methylthiopurine 7-N-oxide, which have shown antileukemic activity in vitro. These syntheses involve complex pathways including condensation reactions, intramolecular cyclization, and group modifications to achieve the desired nitropyrimidine derivatives with potential antileukemic properties (Fujii et al., 1995).
Conversion to Pyrazole Derivatives
The chemical reactivity of this compound allows its transformation into various heterocyclic compounds, such as pyrazoles, which are of interest due to their diverse biological activities. One pathway involves its reaction with ethanolic hydrazine hydrate, leading to the formation of 3-amino-4-nitropyrazole. This process showcases the versatility of nitropyrimidines in generating new compounds through nucleophilic substitution reactions and highlights their potential utility in the synthesis of biologically active molecules (Biffin et al., 1968).
Development of Antitumor Agents
Further research into the applications of this compound derivatives includes their evaluation as potential antitumor agents. For instance, 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine, derived from a series of 2,4,6-trisubstituted-5-nitropyrimidines, has demonstrated significant inhibition of proliferation in vitro for specific cancer cell lines. Such studies provide insight into the design of new antiproliferative compounds with enhanced efficacy against cancer (Thompson et al., 1997).
Amplification of Antibacterial Agents
Nitropyrimidine derivatives also play a role in enhancing the efficacy of antibacterial agents. For example, the synthesis of purines from 4-chloro-2,6-dimethyl-5-nitropyrimidine and their evaluation as amplifiers of phleomycin against E. coli demonstrate the potential of nitropyrimidine derivatives in the development of more effective antibacterial treatment options. This research underscores the importance of synthetic pathways involving nitropyrimidines for generating compounds that can potentially increase the antibacterial activity of existing drugs (Brown et al., 1972).
Properties
IUPAC Name |
4-chloro-6-methoxy-5-nitropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJXHWQWCLEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291159 | |
Record name | 4-chloro-6-methoxy-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52854-14-5 | |
Record name | 52854-14-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-6-methoxy-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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